Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound has garnered significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one typically involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the thieno or pyrimidine rings.
Substitution: Halogenation and other substitution reactions can introduce different functional groups to the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial strains.
Medicine: Shows promise as an anticancer agent by inhibiting specific cancer cell lines.
Industry: Potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, a receptor involved in angiogenesis, thereby preventing cancer cell growth . The compound induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like BAX and decreasing anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure and exhibit antimicrobial and anticancer activities.
Thieno[3,2-d]pyrimidin-4-amines: Known for their inhibitory effects on Mycobacterium tuberculosis.
Uniqueness
2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one stands out due to its unique methylthio group, which enhances its biological activity and provides a distinct mechanism of action compared to other thienopyrimidine derivatives .
Properties
Molecular Formula |
C7H6N2OS2 |
---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2-methylsulfanyl-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-8-5(10)4-2-3-12-6(4)9-7/h2-4H,1H3 |
InChI Key |
WKFVCLPXBQCVKU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C2C=CSC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.